molecular formula C8H7N5 B2603865 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 255389-59-4

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B2603865
CAS No.: 255389-59-4
M. Wt: 173.179
InChI Key: ATXOXIDCIBXBCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a four-component reaction involving hydrazine hydrate, ethyl acetoacetate, malononitrile, and an aldehyde can be used to form the pyrazolo[1,5-a]pyrimidine core . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carbonitrile group offers unique reactivity compared to similar compounds with different substituents .

Properties

IUPAC Name

7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c1-5-2-7-11-4-6(3-9)8(10)13(7)12-5/h2,4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXOXIDCIBXBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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